molecular formula C14H16N2O4 B2457547 Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate CAS No. 2380194-00-1

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate

Cat. No.: B2457547
CAS No.: 2380194-00-1
M. Wt: 276.292
InChI Key: KDNHTZXQIFVVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is a chemical compound used in scientific research. It is known for its versatile properties, making it applicable in various fields, including pharmaceuticals and materials science. This compound contributes to advancements in drug development and materials synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate typically involves the reaction of phenylpiperazine with a suitable ester derivative under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve heating and refluxing to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is used in various scientific research applications, including:

    Pharmaceuticals: It is used in drug development, particularly in the synthesis of new therapeutic agents.

    Materials Science: The compound is used in the synthesis of new materials with unique properties.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Industry: The compound is used in the production of various industrial products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, derivatives of phenylpiperazine have been studied for their inhibitory effects on acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Uniqueness

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-12(17)7-8-15-9-10-16(14(19)13(15)18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHTZXQIFVVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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